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Compound of Interest

Compound Name: (R)-FT709

Cat. No.: B10855309

A Clarification on the Compound of Interest: Initial searches for "(R)-FT709" in the context of
cancer therapy did not yield specific results. However, extensive research has identified a
closely related compound designation, DKY709, which is currently under investigation as a
promising cancer immunotherapy agent. It is highly probable that the intended compound of
interest is DKY709. These application notes and protocols will, therefore, focus on the available
data for DKY709. An alternative compound, FT709, a USP9X inhibitor, has also been identified
and is briefly described for clarity, although it does not appear to be the primary subject of
combination cancer therapy research at this time.

DKY709: A Selective IKZF2 Degrader for Cancer
Immunotherapy

Introduction:

DKY709 is a first-in-class, orally active, and selective molecular glue degrader of the Ikaros
family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] IKZF2 is a transcription factor
predominantly expressed in regulatory T cells (Tregs), where it plays a critical role in
maintaining their immunosuppressive function.[3][4][5] By selectively targeting IKZF2 for
degradation, DKY709 aims to modulate the tumor microenvironment, enhance anti-tumor
immune responses, and overcome tumor immune evasion.[3][4]

Mechanism of Action:
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DKY709 functions as a "molecular glue," bringing together the E3 ubiquitin ligase cereblon
(CRBN) and IKZF2.[1] This induced proximity leads to the ubiquitination and subsequent
proteasomal degradation of IKZF2. The degradation of IKZF2 in Tregs mitigates their
suppressive activity and can rescue the function of exhausted effector T cells, leading to
increased production of pro-inflammatory cytokines such as IL-2 and IFN-y.[1][4][5] This shift in
the balance of immune cells within the tumor microenvironment is hypothesized to promote a
robust anti-tumor immune response.

Signaling Pathway:
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Caption: Mechanism of action of DKY709.
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DKY709 in Combination with PD-1 Blockade

Rationale for Combination:

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on
activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells, leading to T-cell
exhaustion and immune evasion. Combining DKY709 with a PD-1 inhibitor, such as PDR001,
IS a rational strategy to synergistically enhance anti-tumor immunity. DKY709's ability to
reprogram the immunosuppressive tumor microenvironment by degrading IKZF2 in Tregs can
complement the action of PD-1 blockade, which reinvigorates exhausted effector T cells.

Clinical Development:

A Phase I/Ib clinical trial is currently underway to evaluate the safety, tolerability, and anti-tumor
activity of DKY709 as a monotherapy and in combination with the anti-PD-1 antibody PDR001
in patients with advanced solid tumors.[5][6] The study includes dose-escalation and dose-
expansion cohorts for various tumor types, including non-small cell lung cancer (NSCLC),
melanoma, and nasopharyngeal carcinoma (NPC).[6]

Preclinical Data for DKY709
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Parameter

Value/Result

Species/Model

Reference

IKZF2 Degradation

4 nM Jurkat cells [1]
(DC50)
IKZF4 Degradation

13 nM Jurkat cells [1]
(DC50)
SALL4 Degradation

2nM Jurkat cells [1]
(DC50)
CRBN Binding (IC50) 130 nM Biochemical Assay [51[7]
Oral Bioavailability 53% Mouse [5]
Oral Bioavailability 85% Cynomolgus Monkey [5]

In Vivo Efficacy

Delayed tumor growth

MDA-MB-231
xenograft mouse

model

[5]

In Vivo Efficacy

Enhanced immune

response

Cynomolgus Monkey

[5]

Experimental Protocols

In Vitro IKZF2 Degradation Assay:

conditions.

0.001 to 10 uM) for a specified duration (e.g., 16-24 hours).

and a loading control (e.g., GAPDH).

Cell Lysis: Harvest the cells and prepare protein lysates.

Cell Culture: Culture Jurkat cells (a human T-cell leukemia line) in appropriate media and

Compound Treatment: Treat Jurkat cells with increasing concentrations of DKY709 (e.qg.,

Western Blotting: Perform Western blot analysis to detect the levels of IKZF2, IKZF1, IKZF3,

Data Analysis: Quantify the band intensities to determine the dose-dependent degradation of

IKZF2 and calculate the DC50 value (the concentration at which 50% of the protein is
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degraded).
Treg Suppression Assay:

o Cell Isolation: Isolate primary human Tregs and effector T cells (Teffs) from peripheral blood
mononuclear cells (PBMCs).

e Co-culture: Co-culture Tregs and Teffs at various ratios.
o Compound Treatment: Treat the co-cultures with DKY709 or a vehicle control.

o Proliferation Assay: Stimulate the Teffs (e.g., with anti-CD3/CD28 beads) and measure their
proliferation using methods such as CFSE dilution or 3H-thymidine incorporation.

o Data Analysis: Assess the ability of DKY709-treated Tregs to suppress Teff proliferation
compared to vehicle-treated Tregs.

Experimental Workflow:
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Caption: Preclinical evaluation workflow for DKY709.

FT709: A USP9X Inhibitor

For the purpose of differentiation, FT709 is a potent and selective inhibitor of Ubiquitin-Specific
Protease 9X (USP9X), with an IC50 of 82 nM.[8][9] USP9X is a deubiquitinating enzyme that
has been implicated in various cellular processes and in the pathogenesis of several cancers,
including pancreatic cancer and breast cancer, where it can act as either a tumor suppressor or
an oncogene depending on the context.[10][11][12] FT709 has been shown to decrease the
levels of USP9X substrates such as CEP55 and ZNF598 in HCT116 cells.[9][10] While USP9X
is a valid cancer target, detailed information regarding the combination of FT709 with other
cancer therapies is not readily available in the public domain at this time.

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. The information provided is based on publicly available
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data and should not be considered as a substitute for professional medical advice. The
protocols described are generalized and may require optimization for specific experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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